molecular formula C11H19NO4 B3178963 (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid CAS No. 87325-47-1

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid

Cat. No.: B3178963
CAS No.: 87325-47-1
M. Wt: 229.27 g/mol
InChI Key: YHWOMLAFEJVSSA-QMMMGPOBSA-N
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Description

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid (CAS: 87325-47-1) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . The compound features:

  • A pentenoic acid backbone with a double bond at the 4-position.
  • A methyl group at the 4-position, introducing steric effects.
  • An (S)-configuration at the α-carbon, critical for chiral specificity in peptide synthesis.
  • A Boc protecting group on the amino moiety, enhancing stability during chemical reactions.

It is stored under dry conditions at 2–8°C and is commonly used in peptide synthesis to prevent unwanted side reactions at the amino group . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory sensitization .

Properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWOMLAFEJVSSA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine or N-methylmorpholine . The Boc group can be introduced to the amino acid precursor through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine, which can further react to form peptides or other derivatives.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from undesired reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-2-(Boc-amino)-4-methyl-4-pentenoic Acid

The R-enantiomer shares the same molecular formula and weight but differs in stereochemistry at the α-carbon. This enantiomeric distinction impacts:

  • Biological activity: The S-configuration is often preferred in peptide synthesis for compatibility with natural L-amino acids.
  • Cost and availability : The R-form is less commonly stocked and may require custom synthesis (pricing inquiries are directed to suppliers like CymitQuimica) .

Deprotected Analog: (S)-2-Amino-2-methyl-4-pentenoic Acid

The unprotected form (CAS: 96886-55-4, C₆H₁₁NO₂, MW: 129.16 g/mol) lacks the Boc group, leading to:

  • Increased reactivity: The free amino group participates readily in reactions, limiting its utility in multi-step syntheses.
  • Reduced stability : Susceptibility to oxidation and side reactions compared to the Boc-protected derivative .

Functional Group Variants

a) Boc-(2S)-amino-4-methyl-1-pentanol (ASN1079)
  • Structure : Replaces the carboxylic acid with a primary alcohol (-CH₂OH).
  • Applications : Used as a chiral alcohol intermediate in drug discovery rather than peptide backbone construction .
  • Molecular weight: 201.31 g/mol (vs. 229.27 for the pentenoic acid).
b) N-Boc-4-methoxybenzyl-glycine (AS104406)
  • Structure: Contains a methoxybenzyl substituent instead of a methyl-pentenoic chain.
  • Impact : Enhanced lipophilicity and aromatic interactions, making it suitable for hydrophobic peptide sequences .

Data Table: Key Comparative Properties

Compound Name CAS No. Molecular Formula MW (g/mol) Functional Groups Key Applications
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid 87325-47-1 C₁₁H₁₉NO₄ 229.27 Boc-amine, pentenoic acid, methyl Peptide synthesis, chiral intermediates
(R)-2-(Boc-amino)-4-methyl-4-pentenoic acid N/A C₁₁H₁₉NO₄ 229.27 Same as above (R-configuration) Enantioselective studies
(S)-2-amino-2-methyl-4-pentenoic acid 96886-55-4 C₆H₁₁NO₂ 129.16 Free amine, pentenoic acid Unstable intermediate
Boc-(2S)-amino-4-methyl-1-pentanol N/A (ASN1079) C₁₁H₂₃NO₃ 201.31 Boc-amine, primary alcohol Alcohol-based synthons
N-Boc-4-methoxybenzyl-glycine N/A (AS104406) C₁₅H₂₁NO₅ 295.33 Boc-amine, methoxybenzyl Hydrophobic peptide motifs

Biological Activity

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a pentenoic acid backbone. The presence of the double bond at the fourth carbon position and the methyl group enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular Formula C₉H₁₅NO₃
Molecular Weight 173.23 g/mol
CAS Number 1802264-80-0
Stereochemistry S configuration

The mechanism of action of this compound primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, influencing enzyme activity and protein interactions.

1. Enzyme Interaction Studies

This compound has been utilized in studies focusing on enzyme mechanisms and protein interactions. Its structure allows it to act as a substrate or inhibitor for various enzymes, making it valuable for elucidating enzymatic pathways .

2. Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly for creating peptides with specific functionalities. The Boc protecting group enables the controlled assembly of peptide chains, which is crucial for maintaining the desired three-dimensional structure necessary for biological activity.

3. Pharmaceutical Development

The compound has potential applications in drug development, particularly in the synthesis of peptide-based pharmaceuticals. Its ability to enhance stability and solubility in biological systems makes it suitable for therapeutic applications.

Case Study 1: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory effects on certain enzymes. For instance, macrocyclic compounds derived from this structure have demonstrated potent inhibition of immunoproteasome catalytic activity, indicating potential therapeutic applications in diseases characterized by neuroinflammation .

Case Study 2: Antimicrobial Activity

Studies indicate that amino acid derivatives similar to this compound possess antimicrobial properties. The presence of the Boc group enhances the compound's stability, allowing it to interact effectively with microbial targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid
Reactant of Route 2
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(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid

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